3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol
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Overview
Description
“3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol” is a compound that likely contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The active component with the piperidine moiety developed a stable hydrophobic interaction with the IKKb catalytic pocket .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
- Methyltriazolol has demonstrated antifungal properties. Researchers have explored its efficacy against fungal pathogens, including Candida species and dermatophytes. Its potential as a novel antifungal agent warrants further investigation .
- The compound’s unique structure suggests possible interactions with central nervous system (CNS) receptors. Studies have investigated its effects on neurotransmitter systems, such as GABAergic and glutamatergic pathways. Researchers aim to uncover its potential in treating neurological disorders like epilepsy and anxiety .
- Methyltriazolol derivatives have been synthesized and screened for anticoccidial activity. Notably, compound 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole exhibited promising activity against coccidian parasites .
- Methyltriazolol derivatives have been explored as ligands in transition metal-catalyzed hydrogenation reactions. Their ability to coordinate with metal centers influences catalytic activity and selectivity. Researchers investigate their potential in green and sustainable catalysis .
- Methyltriazolol can serve as a precursor for spiro compounds. Spiropiperidines, characterized by a spiro-fused piperidine ring, exhibit diverse biological activities. Researchers have synthesized and evaluated these spiro derivatives for their pharmacological potential .
Antifungal Activity
CNS Disorders
Anticoccidial Agents
Hydrogenation Catalysts
Spiro Compounds and Spiropiperidines
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structures .
Mode of Action
It’s known that the mechanism of some piperidine derivatives includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-10-8(13)12(11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQBXXFEWJNNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol |
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